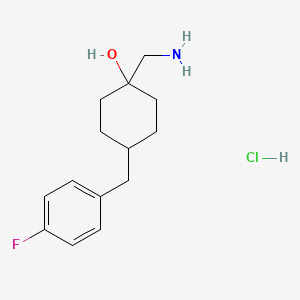

(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride

CAS No.: 863564-53-8

Cat. No.: VC16012107

Molecular Formula: C14H21ClFNO

Molecular Weight: 273.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863564-53-8 |

|---|---|

| Molecular Formula | C14H21ClFNO |

| Molecular Weight | 273.77 g/mol |

| IUPAC Name | 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |

| Standard InChI Key | BYPVEMYUKGJAKO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol hydrochloride, reflects its core structure: a cyclohexane ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the 1-position and a 4-fluorobenzyl (-CH₂C₆H₄F) substituent at the 4-position . The hydrochloride salt form (Cl⁻ counterion) improves aqueous solubility, a common strategy in drug formulation.

Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁ClFNO | |

| Molecular Weight | 273.77 g/mol | |

| CAS Number | 863564-53-8 | |

| Stereochemistry | (1R,4R) Configuration | |

| Parent Compound (Free Base) | CID 58923667 |

The (1R,4R) stereochemistry is critical for molecular recognition in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Descriptors

The compound’s SMILES string, C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl, encodes its connectivity, while the InChIKey BYPVEMYUKGJAKO-UHFFFAOYSA-N provides a unique identifier for database searches . Computational models predict a three-dimensional conformation where the fluorobenzyl group occupies an equatorial position on the cyclohexane ring, minimizing steric strain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,4R)-1-(aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multi-step organic reactions:

-

Cyclohexanol Backbone Formation: Cyclohexene oxide derivatives may serve as intermediates, undergoing nucleophilic opening to introduce substituents.

-

Aminomethylation: A Mannich reaction or reductive amination could install the aminomethyl group at the 1-position .

-

4-Fluorobenzyl Introduction: Alkylation or Friedel-Crafts acylation (followed by reduction) attaches the fluorinated aromatic moiety.

-

Resolution of Stereoisomers: Chiral chromatography or asymmetric catalysis ensures the (1R,4R) configuration .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial-Scale Production Challenges

-

Stereochemical Purity: Maintaining >98% enantiomeric excess (as reported in commercial samples ) requires stringent catalytic conditions.

-

Fluorine Handling: The 4-fluorobenzyl group necessitates specialized equipment due to fluorine’s reactivity.

-

Yield Optimization: Multi-step syntheses often suffer from low cumulative yields, necessitating process refinement .

Physicochemical Properties

Crystallographic Analysis

X-ray diffraction of the free base reveals a chair conformation for the cyclohexane ring, with intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups stabilizing the structure . The fluorine atom’s electronegativity induces a dipole moment, potentially influencing crystal packing .

The stereospecific (1R,4R) configuration likely enhances affinity for chiral biological targets, as seen in antidepressants and antipsychotics .

Applications and Future Directions

Pharmaceutical Development

-

Prodrug Potential: The hydroxyl group could be esterified for sustained release.

-

Combination Therapies: Synergy with fluorinated antitumor agents (e.g., 5-fluorouracil) warrants investigation .

Industrial and Research Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume